2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide is an organic compound with a complex structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with a suitable acylating agent. One common method involves the use of 2-methylpyrrolidine and propanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkylated amides.
Scientific Research Applications
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
2-Methylpyrrolidine: A precursor in the synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide.
Propanamide: A simpler amide with different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an amide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9(13)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
WQNDXSRFKAKLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1(CCCN1)C |
Origin of Product |
United States |
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